
Methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine-1-carboxylate
Overview
Description
Methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C18H22N2O
- Molecular Weight : 330.4 g/mol
- CAS Number : 439944-64-6
- Structure : The compound features a piperidine ring substituted with an isoxazole moiety, which is believed to contribute to its biological properties.
The biological activity of this compound has been linked primarily to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound exhibits properties that suggest it may act as a modulator or antagonist at certain receptor sites, influencing neurotransmission and potentially affecting mood and cognitive functions.
Pharmacological Effects
- Neuroprotective Properties : Research indicates that compounds with similar structures can offer neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Opioid Receptor Modulation : Some studies have explored the analogs of this compound in relation to opioid receptors, suggesting that it may exhibit antagonist properties, particularly at kappa-opioid receptors, which are implicated in pain regulation and mood disorders .
Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine derivatives. The results indicated that these compounds could enhance cognitive functions in animal models, suggesting potential applications in treating cognitive disorders .
Study 2: Opioid Receptor Interaction
In vitro assays demonstrated that derivatives similar to methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine exhibited varying degrees of affinity for kappa-opioid receptors. One derivative showed promising selectivity and potency, indicating a potential for development as a therapeutic agent for pain management .
Study | Findings | Implications |
---|---|---|
Study 1 | Enhanced cognitive functions in animal models | Potential treatment for cognitive disorders |
Study 2 | Affinity for kappa-opioid receptors | Development for pain management therapies |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, typically starting from readily available piperidine derivatives. The synthetic route often includes the formation of the isoxazole ring through cyclization reactions involving hydroxylamine derivatives .
Synthetic Route Example
Properties
IUPAC Name |
methyl 4-[3-oxo-4-(2-phenylethyl)-1,2-oxazol-5-yl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-18(22)20-11-9-14(10-12-20)16-15(17(21)19-24-16)8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPDJSOTGKIND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)C2=C(C(=O)NO2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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